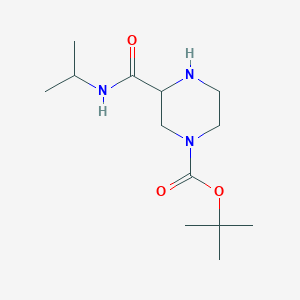
tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropylcarbamoyl group. One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by the reaction with isopropyl isocyanate to introduce the isopropylcarbamoyl group. The reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the tert-butyl or isopropylcarbamoyl groups can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation Reactions: N-oxides of the piperazine ring.
Reduction Reactions: Amines.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It serves as a model compound to investigate the interactions of piperazine-based drugs with biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and catalysts .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The isopropylcarbamoyl group enhances the compound’s binding affinity and selectivity, while the tert-butyl group provides steric hindrance, influencing the overall conformation and activity of the molecule .
Comparación Con Compuestos Similares
- tert-Butyl piperazine-1-carboxylate
- 1-Boc-piperazine
- tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of the isopropylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl piperazine-1-carboxylate and 1-Boc-piperazine, the isopropylcarbamoyl group enhances the compound’s hydrophobicity and binding affinity to biological targets. The presence of the tert-butyl group in all these compounds provides steric protection, increasing their stability and resistance to metabolic degradation .
Propiedades
IUPAC Name |
tert-butyl 3-(propan-2-ylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(2)15-11(17)10-8-16(7-6-14-10)12(18)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOJIUSLSCMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














